

Spectroscopic data (NMR, IR, Mass) of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-phenylpyrimidine-5-carboxylate*

Cat. No.: *B1337130*

[Get Quote](#)

Despite a comprehensive search for the spectroscopic data of **Ethyl 2-phenylpyrimidine-5-carboxylate** (CAS No. 85386-14-7), a complete set of experimental ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data is not readily available in the public domain through the conducted searches. The information found primarily pertains to structurally related but distinct compounds, such as dihydropyrimidine and tetrahydropyrimidine analogs.

This technical guide will, therefore, present the available physical data for the target compound and provide a detailed experimental protocol for its synthesis based on a general method for 2-substituted pyrimidine-5-carboxylic esters. Furthermore, it will include a logical workflow diagram for the synthesis and characterization process.

Physicochemical Data

While complete spectroscopic data sets are not available from the conducted searches, the following physical properties for **Ethyl 2-phenylpyrimidine-5-carboxylate** have been reported:

Property	Value	Reference
CAS Number	85386-14-7	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	228.25 g/mol	[1]
Melting Point	93-95 °C	[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **Ethyl 2-phenylpyrimidine-5-carboxylate**, adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Synthesis of **Ethyl 2-phenylpyrimidine-5-carboxylate**

This procedure involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.

Materials:

- Benzamidine hydrochloride
- Sodium ethoxide
- Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)
- Anhydrous ethanol
- Diethyl ether
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

- Filtration apparatus

Procedure:

- Preparation of Benzamidine Free Base: To a solution of benzamidine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 30 minutes. The precipitated sodium chloride is removed by filtration, and the filtrate containing the benzamidine free base is used directly in the next step.
- Condensation Reaction: To the ethanolic solution of benzamidine, add a solution of ethyl 2-formyl-3-oxopropanoate in anhydrous ethanol dropwise at room temperature with continuous stirring.
- Reaction Monitoring: The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure **Ethyl 2-phenylpyrimidine-5-carboxylate**.

Characterization:

The purified product would then be characterized by the following spectroscopic methods to confirm its identity and purity:

- ^1H NMR Spectroscopy: To determine the proton environment in the molecule.
- ^{13}C NMR Spectroscopy: To identify the number and types of carbon atoms.
- IR Spectroscopy: To identify the functional groups present (e.g., C=O of the ester, C=N of the pyrimidine ring).

- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Ethyl 2-phenylpyrimidine-5-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of Ethyl 2-phenylpyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337130#spectroscopic-data-nmr-ir-mass-of-ethyl-2-phenylpyrimidine-5-carboxylate\]](https://www.benchchem.com/product/b1337130#spectroscopic-data-nmr-ir-mass-of-ethyl-2-phenylpyrimidine-5-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com